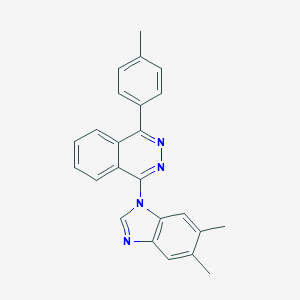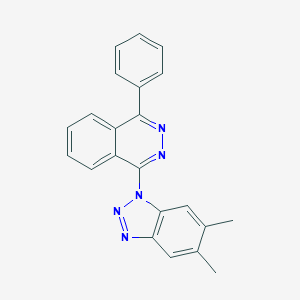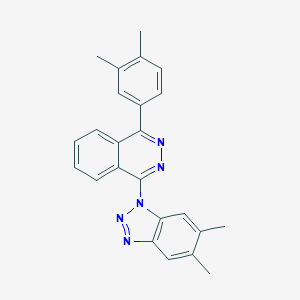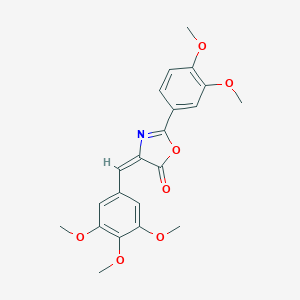![molecular formula C23H17N3O B382595 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 379242-03-2](/img/structure/B382595.png)
5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one, also known as DM-PQ, is a heterocyclic compound that has been the subject of scientific research due to its potential for various applications.
Applications De Recherche Scientifique
Anticancer Activity
Quinazolinone derivatives have been shown to have significant anticancer activity. They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . For instance, erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .
Antibacterial Activity
Quinazolinone derivatives have demonstrated potent antibacterial activity. The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have shown promise in this area .
Antifungal Activity
In addition to their antibacterial properties, quinazolinones also exhibit antifungal activity. This makes them potential candidates for the development of new antifungal drugs .
Anti-inflammatory Activity
Quinazolinones have been found to possess anti-inflammatory properties. This suggests their potential use in the treatment of inflammatory diseases .
Anticonvulsant Activity
Quinazolinones have shown anticonvulsant activity, indicating their potential use in the treatment of epilepsy and other seizure disorders .
Antioxidant Properties
Some quinazolinone derivatives have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
α-Glucosidase Inhibitory Activity
Certain quinazolinone derivatives have demonstrated α-glucosidase inhibitory activity . α-Glucosidase inhibitors are used in the treatment of type 2 diabetes.
Potential Therapeutic Agents in Urinary Bladder Cancer Therapy
Quinazoline derivatives are being investigated as potential therapeutic agents in urinary bladder cancer therapy .
Propriétés
IUPAC Name |
5-(3,4-dimethylphenyl)quinazolino[2,3-a]phthalazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22-24-20-10-6-5-9-19(20)23(27)26(22)25-21/h3-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRXCEJNQBEMNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-one](/img/structure/B382512.png)


![1-(3,4-Dimethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B382518.png)
![4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B382520.png)
![Diethyl 5-[(4-phenylphthalazin-1-yl)oxy]isophthalate](/img/structure/B382521.png)

![Methyl 2-({[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382523.png)
![2-({2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382525.png)
![4-(4-Benzylpiperidin-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine](/img/structure/B382526.png)
![3,4-dimethoxy-N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B382528.png)
![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B382533.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-naphthyl)ethanone](/img/structure/B382535.png)